Flagelin 22 TFA

Plant Immunity ROS Burst Kinetics

Flagelin 22 TFA, also known as flg22, is a synthetic 22-amino-acid peptide derived from the highly conserved N-terminal region of bacterial flagellin, specifically from Pseudomonas aeruginosa. It is a potent and widely utilized microbe-associated molecular pattern (MAMP) that triggers pattern-triggered immunity (PTI) in a broad range of plant species through high-affinity binding to the FLAGELLIN-SENSING 2 (FLS2) receptor.

Molecular Formula C95H163F3N32O36
Molecular Weight 2386.5 g/mol
Cat. No. B15565628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlagelin 22 TFA
Molecular FormulaC95H163F3N32O36
Molecular Weight2386.5 g/mol
Structural Identifiers
InChIInChI=1S/C93H162N32O34.C2HF3O2/c1-14-42(7)69(89(156)110-47(12)91(158)159)123-79(146)53(24-26-63(97)131)116-81(148)54(30-40(3)4)111-65(133)35-105-72(139)44(9)107-73(140)45(10)108-80(147)57(33-67(135)136)119-84(151)58(34-68(137)138)118-76(143)50(20-16-17-27-94)113-74(141)46(11)109-85(152)60(38-127)121-83(150)56(32-64(98)132)120-90(157)70(43(8)15-2)124-78(145)52(22-19-29-104-93(101)102)115-86(153)59(37-126)112-66(134)36-106-88(155)71(48(13)129)125-87(154)61(39-128)122-82(149)55(31-41(5)6)117-77(144)51(21-18-28-103-92(99)100)114-75(142)49(95)23-25-62(96)130;3-2(4,5)1(6)7/h40-61,69-71,126-129H,14-39,94-95H2,1-13H3,(H2,96,130)(H2,97,131)(H2,98,132)(H,105,139)(H,106,155)(H,107,140)(H,108,147)(H,109,152)(H,110,156)(H,111,133)(H,112,134)(H,113,141)(H,114,142)(H,115,153)(H,116,148)(H,117,144)(H,118,143)(H,119,151)(H,120,157)(H,121,150)(H,122,149)(H,123,146)(H,124,145)(H,125,154)(H,135,136)(H,137,138)(H,158,159)(H4,99,100,103)(H4,101,102,104);(H,6,7)/t42-,43-,44-,45-,46-,47-,48+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,69-,70-,71-;/m0./s1
InChIKeyWBXBINPOIHHKRB-OGGKDRGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Flagelin 22 TFA (flg22) for Plant Immunity and TLR5 Research: Baseline Identification


Flagelin 22 TFA, also known as flg22, is a synthetic 22-amino-acid peptide derived from the highly conserved N-terminal region of bacterial flagellin, specifically from Pseudomonas aeruginosa [1]. It is a potent and widely utilized microbe-associated molecular pattern (MAMP) that triggers pattern-triggered immunity (PTI) in a broad range of plant species through high-affinity binding to the FLAGELLIN-SENSING 2 (FLS2) receptor [2][3]. This interaction initiates a canonical immune signaling cascade involving reactive oxygen species (ROS) bursts, mitogen-activated protein kinase (MAPK) activation, and defense gene expression, making it a fundamental tool for dissecting plant innate immunity mechanisms and screening for immune-modulating compounds [4].

Why Generic Substitution of Flagelin 22 TFA Fails: Functional Divergence in Immune Response Kinetics, Duration, and Cross-Species Activity


Generic substitution of Flagelin 22 TFA with other MAMPs like plant elicitor peptide 1 (pep1) or nlp20, or even full-length flagellin, is not scientifically valid due to significant quantitative differences in the amplitude, kinetics, and duration of immune responses they elicit [1]. While flg22 initiates a rapid and robust immune response, especially in leaf tissue, its effects are transient compared to full-length flagellin, which induces prolonged immune activation with stronger late-stage responses like callose deposition and ethylene accumulation [2]. Furthermore, the immunogenicity of flg22 itself is not universal; its activity varies dramatically depending on the bacterial source of the peptide sequence, with some Proteobacteria-derived epitopes showing weak or no activity [3]. This variability directly impacts experimental reproducibility and the interpretation of plant immunity studies, making precise and consistent sourcing of a defined, potent flg22 peptide essential.

Flagelin 22 TFA Product-Specific Quantitative Evidence Guide: Comparative Performance Data for Scientific Selection


Differential ROS Burst Kinetics: Flg22 vs. Full-Length Flagellin

In a comparative study of immune activation, flg22 triggered a rapid reactive oxygen species (ROS) burst that peaked early and was transient, while full-length flagellin from P. aeruginosa induced a more prolonged and sustained ROS response with a higher total luminescence intensity (TLI) over the observation period [1]. This difference in kinetics and magnitude is critical for experiments designed to dissect early vs. late-stage immune signaling events [1].

Plant Immunity ROS Burst Kinetics

Tissue-Specific Immune Response Efficacy: Flg22 is Significantly More Potent in Leaves Than Pep1

Quantitative analyses reveal a clear functional divergence between MAMPs: flg22 elicits a stronger immune response in Arabidopsis leaves, whereas the plant elicitor peptide 1 (pep1) is more effective in roots [1]. This tissue-specific efficacy highlights the importance of selecting the appropriate MAMP for a given experimental system.

Plant Immunity Tissue Specificity MAMP

Receptor Binding Affinity: Picomolar Sensitivity and Species-Specific Determinants of Flg22 Perception

Both Arabidopsis (At-FLS2) and tomato (Sl-FLS2) receptors exhibit high sensitivity to flg22, responding specifically to picomolar concentrations [1]. However, chimeric receptor studies identified that the high affinity of the tomato receptor for flg22 is determined by a specific region (leucine-rich repeats 7 to 10) that interacts with the core peptide motif 'RINSAKDD' [1]. This reveals that while flg22 is a potent pan-plant elicitor, its precise binding determinants are species-specific.

Receptor-Ligand Binding FLS2 Species Specificity

MAPK Activation: Flg22 Induces Robust Phosphorylation at 100 nM in Arabidopsis Seedlings

Flg22 is a potent activator of the MAPK cascade, a key early step in PTI. Quantitative immunoblot analyses demonstrate that treatment with 100 nM flg22 induces robust and detectable phosphorylation of MAPKs (MPK3, MPK4, MPK6) in Arabidopsis seedlings, a response that is often enhanced in specific immune signaling mutants [1]. This provides a clear and reproducible biochemical readout for studying early immune signal transduction.

MAPK Signaling PTI Signal Transduction

Cross-Species Immunogenicity: Flg22 Sequence from Pseudomonas aeruginosa is a Potent Elicitor While Other Proteobacterial Epitopes are Inert

Immunogenicity of flg22 is not a conserved trait across all bacteria. A large-scale study of 2,470 flg22 sequences demonstrated that peptides from γ- and β-Proteobacteria, including the canonical sequence from Pseudomonas aeruginosa, trigger a strong oxidative burst in Arabidopsis [1]. In stark contrast, flg22 epitopes derived from α-, δ-, and ε-Proteobacteria induced weak, moderate, or no response, respectively [1].

Immunogenicity Proteobacteria FLS2 MAMP

Late-Stage Immunity: Full-Length Flagellin Induces Greater Callose Deposition and Programmed Cell Death Than Flg22

While flg22 is essential for initiating PTI, full-length flagellin from P. aeruginosa prolongs immune activation, leading to significantly more substantial callose deposition and heightened programmed cell death in later stages of the immune response compared to the core flg22 peptide alone [1]. This demonstrates that flg22 is an incomplete surrogate for the full immune response elicited by the intact bacterial protein.

Late Immune Response Callose Deposition Cell Death PTI

Flagelin 22 TFA: Best Research and Industrial Application Scenarios Based on Quantitative Evidence


Standardized Positive Control for Early PTI Studies in Model Plants

Flg22 TFA is the gold-standard elicitor for studying early pattern-triggered immunity (PTI) in model plants like Arabidopsis thaliana, Nicotiana benthamiana, and tomato. Its ability to induce a rapid, robust, and transient ROS burst and activate MAPK cascades at picomolar to nanomolar concentrations makes it an essential positive control for genetic screens, mutant characterization, and chemical inhibitor studies focused on early immune signaling [3][2].

FLS2 Receptor Structure-Function and Ligand Binding Assays

Given its high-affinity, specific binding to the FLS2 receptor complex and the well-characterized structural basis of this interaction, flg22 TFA is the definitive ligand for FLS2 structure-function studies. It is uniquely suited for receptor mutagenesis, domain-swapping experiments to map ligand perception, and competitive binding assays to identify novel FLS2 agonists or antagonists [3].

Crop Protection Research: Dissecting Foliar vs. Root Immune Responses

In agricultural research aimed at enhancing disease resistance, flg22 TFA is the MAMP of choice for specifically investigating leaf-based immune responses. Evidence shows it is significantly more effective in leaf tissue compared to other MAMPs like pep1, making it a precise tool for developing and screening foliar biopesticides or for priming experiments targeting protection against airborne or leaf-surface pathogens [3].

Investigating Ligand Specificity and Evolution of Plant Immune Perception

Flg22 TFA is a critical reagent for evolutionary biology studies exploring the specificity and origins of plant immunity. The finding that only flg22 epitopes from certain bacterial classes (γ/β-Proteobacteria) are immunogenic provides a powerful framework for comparative studies [3]. Researchers use flg22 to probe the evolutionary pressures that shaped the FLS2 receptor's ligand specificity and to understand how plants distinguish between beneficial and pathogenic microbes.

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